2-Deoxy-2-fluoro-3-O-methylglucose is a synthetic glucose analogue that has garnered significant interest in biochemical and medical research. This compound is a derivative of glucose where the hydroxyl group at the second carbon is replaced with a fluorine atom, and a methoxy group is attached at the third carbon. Its structure allows it to participate in various biochemical pathways, making it useful in studying glucose metabolism and as a potential therapeutic agent.
The compound can be synthesized through various chemical methods, primarily involving fluorination and methylation of glucose derivatives. It is often used in research settings to investigate metabolic processes, particularly in cancer cells, where altered glucose metabolism is a hallmark.
2-Deoxy-2-fluoro-3-O-methylglucose is classified as a carbohydrate and more specifically as a sugar analogue. It falls under the category of synthetic organic compounds used in medicinal chemistry and biochemistry.
The synthesis of 2-deoxy-2-fluoro-3-O-methylglucose can be accomplished using several approaches, including:
The molecular formula of 2-deoxy-2-fluoro-3-O-methylglucose is C₈H₁₃F₁O₅. Its structural representation includes:
The compound exhibits specific stereochemistry, which influences its biological activity and interaction with glucose transporters. The presence of fluorine alters its metabolic pathway compared to regular glucose, making it detectable in various assays.
2-Deoxy-2-fluoro-3-O-methylglucose participates in several biochemical reactions:
The metabolic trapping of this compound in cancer cells occurs because of increased uptake via glucose transporters, leading to its phosphorylation and subsequent accumulation .
The mechanism by which 2-deoxy-2-fluoro-3-O-methylglucose exerts its effects involves:
Studies have shown that cancer cells exhibit higher levels of glucose transporter proteins, facilitating increased uptake of this analogue compared to normal cells .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used for characterization and purity assessment.
Nucleophilic fluorination is pivotal for introducing fluorine at the C-2 position of glucose derivatives. Diethylaminosulfur trifluoride (DAST) serves as the primary reagent for converting hydroxyl groups to fluorine via an S~N~2 mechanism, resulting in stereochemical inversion. For 2-deoxy-2-fluoro intermediates, this method typically achieves yields of 60–85% but faces limitations due to competing elimination reactions, especially with unprotected C-3 hydroxyl groups [4] [8]. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) offers improved stability and reduced side products (<10%), enabling efficient fluorination of thermolabile precursors. Electrophilic fluorination alternatives, such as N-fluorobenzenesulfonimide (NFSI), are less common due to regioselectivity challenges [4] [8].
Table 1: Fluorination Reagents and Performance
Reagent | Yield Range | Stereochemical Outcome | Key Limitations |
---|---|---|---|
DAST | 60–85% | Inversion at C-2 | Elimination side products |
Deoxo-Fluor | 75–92% | Inversion at C-2 | High cost |
NFSI | 40–65% | Low selectivity | Requires anhydrous conditions |
Regioselective methylation demands precise hydroxyl group discrimination. Bulkly silyl protecting groups (e.g., tert-butyldiphenylsilyl, TBDPS) at C-1 and C-6 positions shield primary hydroxyls while leaving C-3 exposed for methylation. Subsequent treatment with methyl iodide and silver(I) oxide in N,N-dimethylformamide achieves >90% regioselectivity for 3-O-methylation [4]. Benzylidene acetal protection of C-4 and C-6 hydroxyls directs methylation exclusively to C-3, though this requires an additional deprotection step post-methylation. Spectroscopic validation (¹H NMR) confirms methylation success: a distinct singlet at δ ~3.40 ppm corresponds to the methoxy group, while upfield shifts of H-3 protons (δ 3.70–3.90 ppm) indicate ether formation [4] [5].
Key protection-deprotection sequences:
Triflates (trifluoromethanesulfonates) enable functional group interconversion at C-3 but exhibit divergent reactivity in fluorinated versus non-fluorinated sugars. In 2-deoxy-2-fluoro-glucose precursors, C-3 triflates display 3–5× accelerated hydrolysis rates compared to non-fluorinated analogs due to the electron-withdrawing fluorine atom, which polarizes adjacent C–O bonds. Conversely, nucleophilic displacement with azide or iodide proceeds 50% slower in fluorinated systems, attributed to steric hindrance from the axial C–F bond [4] [8].
Table 2: Triflate Reactivity in Fluorinated vs. Non-Fluorinated Glucose
Reaction | Non-Fluorinated Glucose | 2-Deoxy-2-fluoro Glucose | Reactivity Change |
---|---|---|---|
Hydrolysis (H₂O) | t₁/₂ = 120 min | t₁/₂ = 25 min | 4.8× faster |
Azide Displacement | Yield: 95% | Yield: 45% | 2.1× slower |
Elimination to glycals | <5% | 15–20% | 3–4× higher |
Computational insights: Density functional theory (DFT) calculations reveal a 12 kcal/mol reduction in the energy barrier for hydrolysis due to fluorine-induced charge redistribution [4].
Purification of 2-deoxy-2-fluoro-3-O-methylglucose employs reversed-phase HPLC (C18 columns) with isocratic elution (acetonitrile:H₂O, 70:30 v/v), achieving baseline separation (resolution >1.5) from de-fluorinated and O-methyl regioisomers [3] [9]. Method validation follows FDA guidelines:
Mass spectrometry (ESI-QTOF) confirms molecular identity: [M+Na]⁺ at m/z 247.0584 (calculated for C₇H₁₃FO₅Na: 247.0589). Ion suppression tests show <15% signal reduction in biological matrices when using online solid-phase extraction (SPE) cleanup [3] [9].
Table 3: HPLC Validation Parameters
Parameter | Value | Acceptance Criterion |
---|---|---|
Linearity (R²) | 0.9992 | ≥0.998 |
LOD | 0.05 μg/mL | S/N ≥ 3 |
Intra-day RSD | 1.8% | ≤2.0% |
Recovery (SPE) | 98.5% | 95–105% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: